
Propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester
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Overview
Description
Propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are widely used in the fragrance and flavor industry. This particular compound is characterized by the presence of a butylamino group and a thioxo group attached to the propanoic acid backbone, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester typically involves the esterification of propanoic acid derivatives with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Propanoic acid derivative+Ethanol→Propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester+Water
Common catalysts used in this reaction include concentrated sulfuric acid or dry hydrogen chloride gas. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can be employed to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol in the presence of an acid or base catalyst.
Reduction: The thioxo group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The butylamino group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to reduce the thioxo group.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alkoxides under mild conditions.
Major Products Formed
Hydrolysis: Propanoic acid and ethanol.
Reduction: Propanoic acid, 3-(butylamino)-3-thiol-, ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of fragrances and flavors due to its unique odor profile
Mechanism of Action
The mechanism of action of propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the butylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl propionate: An ester with a similar structure but lacks the butylamino and thioxo groups.
Ethyl 3-(methylthio)propanoate: Contains a methylthio group instead of a thioxo group.
Ethyl 2,3-dibromopropanoate: Contains bromine atoms instead of the butylamino and thioxo groups.
Uniqueness
Propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester is unique due to the presence of both the butylamino and thioxo groups, which impart distinct chemical and biological properties. These functional groups allow for a wider range of chemical reactions and interactions with biological targets compared to similar compounds .
Biological Activity
Propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester (CAS No. 57005-83-1) is an organic compound characterized by a unique combination of functional groups, including a butylamino group and a thioxo moiety. This structure suggests potential biological activities that could be explored for pharmaceutical applications. This article reviews the biological activity associated with this compound, summarizing research findings, case studies, and relevant data.
- Molecular Formula : C₉H₁₇NO₂S
- Molecular Weight : 203.3 g/mol
- Structural Features : The compound consists of a propanoic acid backbone with a butylamino and thioxo functional group, which may influence its biological interactions and reactivity.
Biological Activity Overview
The biological activity of propanoic acid derivatives has been linked to various mechanisms, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the thioxo group is particularly noteworthy as it can enhance the reactivity of the compound in biological systems.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing thiobis moieties have demonstrated significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study : A study evaluating the antibacterial effects of related compounds found that modifications to the thioester structure significantly enhanced their efficacy against gram-positive bacteria .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Studies on similar thioester derivatives have shown that they can reduce the release of inflammatory cytokines such as TNF-α and IFN-γ .
Research Findings :
- In vitro studies revealed that derivatives with a propanoic acid moiety exhibited significant inhibition of inflammatory responses in cell cultures.
- Animal models demonstrated reduced swelling and pain in response to inflammatory stimuli when treated with these compounds.
Anticancer Potential
The anticancer activity of propanoic acid derivatives has gained attention in recent years. Compounds with similar structures have shown promise as inhibitors of cell proliferation in various cancer cell lines.
Compound Type | Activity | Reference |
---|---|---|
Thioesters | Antiproliferative against cancer cells | |
Propanoic Acid Derivatives | Induced apoptosis in tumor cells |
Comparative Analysis with Related Compounds
The uniqueness of this compound lies in its combination of functionalities that may confer distinct biological activities not present in simpler analogs. A comparative analysis with structurally similar compounds is summarized below:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Propanoic Acid | Simple carboxylic acid | Basic structure without amine or thioxo groups |
Butyric Acid | Shorter carbon chain | Known for its role in gut health |
Ethyl Propanoate | Ester of propanoic acid | Lacks amine functionality |
Thioester Compounds | Contains sulfur but lacks amino groups | Often more reactive than esters |
Propanamide | Amide derivative of propanoic acid | Exhibits different solubility and reactivity |
Properties
CAS No. |
57005-83-1 |
---|---|
Molecular Formula |
C9H17NO2S |
Molecular Weight |
203.30 g/mol |
IUPAC Name |
ethyl 3-(butylamino)-3-sulfanylidenepropanoate |
InChI |
InChI=1S/C9H17NO2S/c1-3-5-6-10-8(13)7-9(11)12-4-2/h3-7H2,1-2H3,(H,10,13) |
InChI Key |
LWFMWELAHRBFLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)CC(=O)OCC |
Origin of Product |
United States |
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